molecular formula C16H30O2 B167761 Palmitelaidic acid CAS No. 10030-73-6

Palmitelaidic acid

Cat. No.: B167761
CAS No.: 10030-73-6
M. Wt: 254.41 g/mol
InChI Key: SECPZKHBENQXJG-BQYQJAHWSA-N
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Description

It is the trans-isomer of palmitoleic acid and is found in various dietary sources, including partially hydrogenated vegetable oils and dairy products from goat and ewe milk . Palmitelaidic acid is a significant component of trans-fatty acids, which have been associated with various health risks.

Mechanism of Action

Target of Action

9-Hexadecenoic acid, also known as palmitoleic acid, is a common constituent of animal fats and plant seed oils . It is also found in a wide range of microorganisms It is known to interact with various metabolic processes, suggesting that its targets may include enzymes and receptors involved in these processes .

Mode of Action

It originates from the desaturation of palmitoyl-CoA, which can be directly derived either from de novo lipogenesis or from the diet through the action of stearoyl-CoA desaturase-1 and fatty acid desaturase 2 . This suggests that 9-Hexadecenoic acid may interact with its targets by modulating their activity or expression, thereby influencing metabolic processes .

Biochemical Pathways

9-Hexadecenoic acid is involved in several biochemical pathways. It has been shown to regulate different metabolic processes such as increasing insulin sensitivity in muscle, cell proliferation, preventing endoplasmic reticulum stress, and lipogenic activity in white adipocytes . These effects suggest that 9-Hexadecenoic acid may influence pathways related to lipid metabolism, insulin signaling, and cell proliferation .

Pharmacokinetics

It is known that circulating palmitoleic acid is proportional to fat mass and total nefa levels , suggesting that its bioavailability may be influenced by factors such as dietary intake and body composition .

Result of Action

The action of 9-Hexadecenoic acid results in several molecular and cellular effects. It has been shown to improve insulin sensitivity, beta cell function, and glucose tolerance in non-diabetic individuals . Additionally, high palmitoleic acid concentrations can prevent the decrease in insulin sensitivity associated with excess palmitate . These results support the role of palmitoleic acid as a beneficial lipokine released by adipose tissue to prevent the negative effects of adiposity and excess NEFA on systemic glucose metabolism .

Action Environment

The action, efficacy, and stability of 9-Hexadecenoic acid can be influenced by various environmental factors. For instance, the concentration of palmitoleic acid in the body can be affected by dietary intake and body composition . Furthermore, the effects of 9-Hexadecenoic acid on insulin sensitivity and glucose tolerance may vary depending on individual metabolic conditions .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: Palmitelaidic acid can be synthesized through the partial hydrogenation of palmitoleic acid. The process involves the isomerization of the cis-double bond in palmitoleic acid to a trans-double bond, typically using a metal catalyst such as palladium or nickel under controlled hydrogenation conditions .

Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct during the hydrogenation of vegetable oils. The process involves the use of high temperatures and pressures in the presence of a metal catalyst to convert unsaturated fatty acids into their trans-isomers .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidation products, including aldehydes, ketones, and carboxylic acids.

    Reduction: The trans-double bond in this compound can be reduced to form saturated fatty acids using hydrogenation reactions.

    Substitution: this compound can participate in substitution reactions, where the hydrogen atoms on the carbon chain are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and ozone.

    Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or nickel.

    Substitution: Halogenation reactions using halogens like chlorine or bromine.

Major Products Formed:

    Oxidation: Formation of aldehydes, ketones, and carboxylic acids.

    Reduction: Formation of saturated fatty acids.

    Substitution: Formation of halogenated fatty acids.

Scientific Research Applications

Palmitelaidic acid has been studied for its potential roles in various scientific fields:

Comparison with Similar Compounds

Palmitelaidic acid is similar to other monounsaturated fatty acids, such as palmitoleic acid, sapienic acid, and hypogeic acid. its trans-configuration distinguishes it from these cis-isomers:

This compound’s unique trans-configuration gives it distinct chemical and biological properties, making it a compound of interest in various scientific studies.

Properties

IUPAC Name

(E)-hexadec-9-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3,(H,17,18)/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECPZKHBENQXJG-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C/CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7021603
Record name (E)-Hexadec-9-enoic acid
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Molecular Weight

254.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid; Liquid, Other Solid, Solid
Record name 9-Hexadecenoic acid
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CAS No.

10030-73-6, 2091-29-4, 373-49-9
Record name Palmitelaidic acid
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Record name Palmitoleic acid
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Record name Palmitelaidic acid
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Record name 9-Hexadecenoic acid
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Record name 9-Hexadecenoic acid, (9E)-
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Record name (E)-Hexadec-9-enoic acid
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Record name 9-Hexadecenoic acid
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Record name PALMITELAIDIC ACID
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Record name Palmitelaidic acid
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 9-hexadecenoic acid?

A1: 9-Hexadecenoic acid has the molecular formula C16H30O2 and a molecular weight of 254.41 g/mol.

Q2: What analytical techniques are commonly used to identify and quantify 9-hexadecenoic acid?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is widely employed for the identification and quantification of 9-hexadecenoic acid, particularly in complex mixtures like biological samples and plant extracts. [, , , , , , , , , , , , , , , ]

Q3: What are the major fatty acids found alongside 9-hexadecenoic acid in various natural sources?

A3: Common co-occurring fatty acids include hexadecanoic acid (palmitic acid), 9-octadecenoic acid (oleic acid), linoleic acid, and eicosapentaenoic acid (EPA), though their relative proportions vary depending on the source. [, , , , , , ]

Q4: What potential anti-inflammatory activity has been attributed to 9-hexadecenoic acid?

A4: Research suggests that 9-hexadecenoic acid exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like IL-8 and IL-6, as well as prostaglandin E2 (PGE2). []

Q5: How does the presence of 9-hexadecenoic acid in trout bone soup contribute to its potential to mask bitterness?

A5: Studies indicate that the high concentration of 9-hexadecenoic acid, along with other fatty acids, in trout bone soup might be responsible for its ability to mask the bitterness of certain foods and Chinese medicines. []

Q6: How does the fatty acid composition of bacteria contribute to their identification, and what is the significance of 9-hexadecenoic acid in this context?

A6: Different bacterial species possess distinct fatty acid profiles. 9-Hexadecenoic acid serves as a marker for Gram-negative bacteria, aiding in their identification and differentiation from other bacterial groups. [, , , ]

Q7: What role does 9-hexadecenoic acid play in the ovipositional behavior of Aedes aegypti mosquitoes?

A7: Research indicates that 9-hexadecenoic acid, present in Aedes aegypti egg extracts, elicits a significant positive ovipositional response in gravid females, influencing their egg-laying site selection. []

Q8: Has 9-hexadecenoic acid been explored for its potential use in heart imaging?

A8: While preliminary animal studies suggested that radioiodinated 16-iodo-9-hexadecenoic acid might show improved myocardial specificity, further research is needed to fully assess its potential as a heart imaging agent. []

Q9: How does the fatty acid composition of overwintering Chilo suppressalis larvae change in response to cold temperatures, and what is the role of 9-hexadecenoic acid?

A9: During the overwintering period, Chilo suppressalis larvae exhibit dynamic changes in fatty acid composition. 9-Hexadecenoic acid levels initially decrease and then increase, suggesting a potential role in their cold resistance mechanisms. []

Q10: How does the presence of 9-hexadecenoic acid in the liverwort fossil provide evidence for a moist paleoenvironment?

A11: The identification of 9-hexadecenoic acid in the liverwort fossil, alongside other organic compounds, supports the existence of a moist environment conducive to the growth of such organisms in the past. []

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